molecular formula C15H22ClNO2 B1525664 3-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride CAS No. 1219972-31-2

3-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride

Cat. No. B1525664
CAS RN: 1219972-31-2
M. Wt: 283.79 g/mol
InChI Key: KTVLKNALOGGSTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is C15H22ClNO2. The structure and properties of this compound can be further analyzed using various spectroscopic techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known that it has a molecular weight of 283.79 g/mol.

Scientific Research Applications

  • Selective Estrogen Receptor Modulators (SERMs) : A study by Palkowitz et al. (1997) discussed the synthesis and biological evaluation of compounds, including those related to piperidine hydrochloride structures. They found that certain modifications in these compounds resulted in increased estrogen antagonist potency, highlighting their potential in developing novel SERMs (Palkowitz et al., 1997).

  • Antimicrobial Activity : Koran et al. (2013) researched the synthesis and biological evaluation of new oxime-phosphazenes. They found that some compounds, possibly related to piperidine structures, showed significant activity against both Gram-positive and Gram-negative bacteria, though they lacked antifungal activity (Koran et al., 2013).

  • Antitumor Activity : Andreani et al. (2008) reported on the synthesis of compounds with two indole systems separated by a heterocycle, such as piperidine. These compounds demonstrated notable antitumor activity, indicating potential applications in cancer treatment (Andreani et al., 2008).

  • Insecticidal Properties : Nair et al. (1986) isolated compounds from Jamaican Piper species and found that some had insecticidal properties. This suggests potential applications in pest control and agricultural sciences (Nair et al., 1986).

  • Synthesis and Characterization : Comins et al. (1994) conducted a study on the regio- and stereoselective addition of nucleophiles to dihydropyridinium salts, which could include compounds related to 3-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride. This research is valuable for understanding the chemical properties and reactions of such compounds (Comins et al., 1994).

Safety and Hazards

While specific safety and hazard information for 3-(4-Allyl-2-methoxyphenoxy)piperidine hydrochloride is not available in the search results, it is generally advised to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

3-(2-methoxy-4-prop-2-enylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-3-5-12-7-8-14(15(10-12)17-2)18-13-6-4-9-16-11-13;/h3,7-8,10,13,16H,1,4-6,9,11H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVLKNALOGGSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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